molecular formula C14H22N4O2 B1210641 Cuprizone CAS No. 370-81-0

Cuprizone

Cat. No.: B1210641
CAS No.: 370-81-0
M. Wt: 278.35 g/mol
InChI Key: DSRJIHMZAQEUJV-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bis(cyclohexanone)oxaldihydrazone plays a significant role in biochemical reactions due to its copper-chelating properties. It interacts with copper ions, forming stable complexes that can be quantitatively measured using spectroscopic techniques . This interaction is crucial for the determination of copper concentrations in biological samples. Additionally, Bis(cyclohexanone)oxaldihydrazone is used to study mitochondrial metabolism by inhibiting copper-dependent enzymes, which can lead to insights into mitochondrial dysfunction and related diseases .

Cellular Effects

Bis(cyclohexanone)oxaldihydrazone has profound effects on various cell types and cellular processes. In oligodendroglial cells, it induces cell death, leading to demyelination, a process where the protective myelin sheath around nerve fibers is damaged . This demyelination is accompanied by astrogliosis and microglia activation, which are hallmarks of neuroinflammation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting copper-dependent enzymatic activities .

Molecular Mechanism

The molecular mechanism of Bis(cyclohexanone)oxaldihydrazone involves its ability to chelate copper ions, thereby inhibiting copper-dependent enzymes. This inhibition disrupts various biochemical pathways, leading to changes in gene expression and cellular metabolism . The compound binds to copper ions with high affinity, forming stable complexes that prevent the normal functioning of copper-dependent enzymes, such as cytochrome c oxidase in the mitochondrial electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(cyclohexanone)oxaldihydrazone change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, especially in the presence of strong oxidizing agents or bases . Long-term exposure to Bis(cyclohexanone)oxaldihydrazone can lead to sustained inhibition of copper-dependent enzymes, resulting in prolonged effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of Bis(cyclohexanone)oxaldihydrazone vary with different dosages in animal models. At low doses, the compound can effectively chelate copper ions without causing significant toxicity . At higher doses, it can induce toxic effects, including severe demyelination and neuroinflammation . These adverse effects highlight the importance of carefully controlling the dosage when using Bis(cyclohexanone)oxaldihydrazone in experimental studies.

Metabolic Pathways

Bis(cyclohexanone)oxaldihydrazone is involved in metabolic pathways related to copper metabolism. By chelating copper ions, it disrupts the normal function of copper-dependent enzymes, leading to alterations in metabolic flux and metabolite levels . This disruption can provide valuable insights into the role of copper in various metabolic processes and the consequences of copper deficiency or excess .

Transport and Distribution

Within cells and tissues, Bis(cyclohexanone)oxaldihydrazone is transported and distributed based on its interactions with copper ions and other biomolecules. The compound can bind to transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation are influenced by the presence of copper ions and the activity of copper-dependent enzymes .

Subcellular Localization

The subcellular localization of Bis(cyclohexanone)oxaldihydrazone is primarily determined by its interactions with copper ions and copper-dependent enzymes. The compound can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on mitochondrial metabolism . Post-translational modifications and targeting signals may also play a role in its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cuprizone is synthesized through the reaction of cyclohexanone with oxalyldihydrazide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Cuprizone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Cuprizone is unique in its ability to induce demyelination without causing severe motor deficits, unlike other models such as experimental autoimmune encephalomyelitis (EAE) . Similar compounds include:

This compound’s specific action on oligodendrocytes and its ability to model demyelination make it a valuable tool in neurological research.

Properties

IUPAC Name

N,N'-bis(cyclohexylideneamino)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRJIHMZAQEUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861909
Record name Cuprizone
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URL https://comptox.epa.gov/dashboard/DTXSID30861909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-81-0
Record name Cuprizone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cuprizone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprizone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283
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Record name Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cuprizone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-oxalylbis(cyclohexanone hydrazone)
Source European Chemicals Agency (ECHA)
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Record name CUPRIZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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